![molecular formula C8H7BrN2 B1372928 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-42-6](/img/structure/B1372928.png)

6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Overview

Description

“6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H5BrN2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrole ring and a pyridine ring . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis

“6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance at room temperature . It has a molecular weight of 197.03 .Scientific Research Applications

Cancer Therapy

One of the applications mentioned for derivatives of 1H-pyrrolo[2,3-b]pyridine is in cancer therapy as FGFR inhibitors . Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors, making targeting FGFRs an attractive strategy for cancer treatment .

Chemical Synthesis

The compound is also mentioned in the context of chemical synthesis, where scientists with experience in areas including Life Science, Material Science, Chemical Synthesis, and others may utilize such compounds .

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

While the specific mode of action for 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is not well-documented, we can infer from related compounds. FGFR inhibitors, like the 1H-pyrrolo[2,3-b]pyridine derivatives, function by binding to fibroblast growth factors. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The activated FGFR signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro studies of similar compounds, such as the 1H-pyrrolo[2,3-b]pyridine derivative compound 4h, have shown inhibition of breast cancer 4T1 cell proliferation and induction of apoptosis . Additionally, these compounds significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name |

6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAQCHIZBYIFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

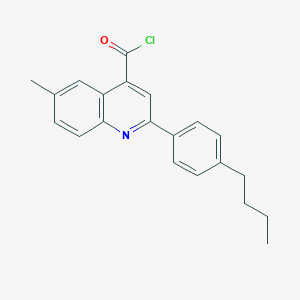

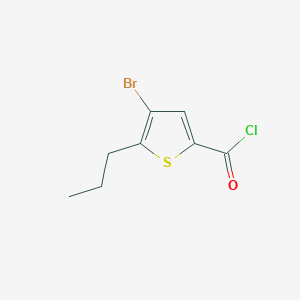

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.